2-Ethyl-4-(hydroxymethyl)phenol
Description
2-Ethyl-4-(hydroxymethyl)phenol is a phenolic derivative characterized by a hydroxymethyl (-CH₂OH) group at the para position and an ethyl (-C₂H₅) substituent at the ortho position relative to the phenolic hydroxyl group. This compound is of interest in both pharmaceutical and materials science due to its reactive hydroxymethyl group, which enables diverse chemical modifications.
In pharmaceutical contexts, hydroxymethyl groups are employed as bioisosteres for phenolic -OH groups to enhance metabolic stability. For instance, replacing phenol with hydroxymethyl in NMDA receptor antagonists improved selectivity and reduced hepatic metabolism . In materials science, hydroxymethylphenol derivatives are key intermediates in phenol-formaldehyde (PF) resin synthesis. These groups react with aldehydes to form cross-linked polymers, critical for thermosetting resins used in wood adhesives and laminates .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C9H12O2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,10-11H,2,6H2,1H3 |
InChI Key |
LSGNENXQYZJBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-Ethyl-4-(hydroxymethyl)phenol:
Reactivity and Metabolic Stability
- Hydroxymethyl vs. Phenol: Hydroxymethyl groups in this compound reduce glucuronidation/sulfation rates compared to phenolic -OH, enhancing pharmacokinetic stability in drug candidates .
Research Findings and Data Tables
Table 1: Pharmacological Comparison
| Compound | Target Receptor | Affinity (Ki) | Selectivity for PCP Site | Metabolic Stability |
|---|---|---|---|---|
| This compound (Derivative 66) | GluN2B (NMDA) | 101 nM | High (No interaction) | Improved |
| Phenolic NMDA antagonist (Parent) | GluN2B | ~200 nM | Low (PCP interaction) | Poor |
Table 2: Resin Properties with Different Catalysts
| Catalyst | Residual Phenol (%) | Residual Formaldehyde (%) | Rate Constant (min⁻¹) |
|---|---|---|---|
| DETA | 0.12 | 0.15 | 0.67 |
| TETA | 0.03 | 0.02 | 0.45 |
| NH₃ | 1.50 | 5.80 | 0.28 |
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